molecular formula C9H17NO4 B605437 Aminooxy-PEG3-Propargyl CAS No. 1807537-27-4

Aminooxy-PEG3-Propargyl

Cat. No. B605437
M. Wt: 203.24
InChI Key: DOPGANXFFLCJLK-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-Propargyl is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is a PEG derivative containing a propargyl group and an aminooxy group .


Synthesis Analysis

The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-Propargyl is C9H17NO4 . It has a molecular weight of 203.2 g/mol .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-Propargyl reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-Propargyl has a molecular weight of 203.2 g/mol . Its molecular formula is C9H17NO4 .

Scientific Research Applications

Biomedical and Bioconjugation Applications

Aminooxy-PEG3-Propargyl, as part of poly(ethylene glycol) (PEG) derivatives, shows significant interest in biomedical applications. Studies have highlighted the use of PEG for drug delivery systems due to its excellent biocompatibility. For instance, PEG derivatives have been utilized in the development of functional poly(dimethyl aminoethyl methacrylate) for gene delivery carriers, demonstrating low cytotoxicity and the ability to condense plasmid DNA into nanoparticles (Maji et al., 2012). Additionally, PEG-functionalized polymers have been used in targeted gene delivery, exemplified by the synthesis of propargyl-terminated heterobifunctional PEG for bioconjugation (Lu & Zhong, 2010).

Hydrogel Formation and Biocompatibility

Aminooxy-PEG3-Propargyl is instrumental in the formation of biocompatible hydrogels. Grover et al. (2012) demonstrated the use of aminooxy poly(ethylene glycol) in creating oxime-linked hydrogels that support cell adhesion, with adjustable mechanical properties and high biocompatibility, making them suitable for mesenchymal stem cell incorporation (Grover et al., 2012).

Surface Modification for Biomedical Applications

Aminooxy-PEG3-Propargyl also finds application in surface modification for biomedical applications. For instance, amino-PEG surfaces have been developed as platforms for protein microarrays with high signal-to-noise ratios, enhancing the uniform presentation of terminal functional groups (Wolter et al., 2007).

Molecular Insights in Biomedical Interaction

The interaction between PEG and cells provides molecular insights crucial for understanding biocompatibility in drug delivery systems. Research by Xu et al. (2017) indicated that PEG can induce metabolism modulations and survival autophagy in cells, contributing to its biocompatibility and suggesting its potential for further development in polymeric materials (Xu et al., 2017).

Synthesis and Characterization for Biomedical Use

The synthesis and characterization of aminooxy-PEG3-Propargyl-based compounds are crucial for their biomedical application. Studies like the one by Yin et al. (2015) on the modification of PEG-b-PCL block copolymer, incorporating alkyne-functionalized polyhedral oligomeric silsesquioxane via click chemistry, exemplify this, demonstrating improved thermal properties and potential for drug delivery applications (Yin et al., 2015).

Safety And Hazards

According to the safety data sheet, Aminooxy-PEG3-Propargyl is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Aminooxy-PEG3-Propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, and its future applications could involve the synthesis of more complex structures .

properties

IUPAC Name

O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGANXFFLCJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-Propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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